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Analytical Methods for Quality Control

The tables below summarize key analytical techniques from recent research for identifying and quantifying

nelfinavir and its related impurities.

Table 1: Stability-Indicating HPLC Method for Assay and Impurities [1]

Parameter Specification

Method Type Isocratic, stability-indicating

Column CN column (250 mm x 4.6 mm, 5 µm)

Temperature 40 °C

Mobile Phase Acetonitrile / 25 mM ammonium phosphate (pH 3.4) (40:60, v/v)

Flow Rate 1.0 mL/min

Detection 210 nm (UV)

Key Validation Selectivity, linearity, precision, accuracy

Table 2: LC-MS/TOF Method for Degradation Product Characterization [2] [3]
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Parameter Specification

Method Type Gradient LC-MS/TOF and MSn

Column C-18 column

Mobile Phase 0.1% Formic acid (A) and Acetonitrile (B) with gradient elution

Detection Mass spectrometry with electrospray ionization (positive ion mode)

Application Structural identification and characterization of degradation products

Experimental Protocols for Key Tests

Here are detailed methodologies for two critical quality control procedures.

Stability-Indicating HPLC Assay

This method is used to determine the purity of nelfinavir mesylate in bulk drug and formulations, separating

it from its degradation products. [1]

Chromatographic Conditions: As detailed in Table 1.
System Suitability: The method should achieve satisfactory resolution between nelfinavir
mesylate, its degradation products, and any process intermediates.
Validation:

Linearity: The method was found linear across the investigated concentration range.
Precision and Accuracy: The method was validated to be precise and accurate.

Selectivity: The method successfully resolves the drug from its degradation products,
confirming its stability-indicating nature.

Forced Degradation and LC-MS/TOF Analysis

This protocol involves stressing the drug to create degradation products, which are then characterized. [2] [3]

Stress Conditions: Expose nelfinavir mesylate to hydrolytic (acidic and alkaline), oxidative,

photolytic, and thermal stress conditions as per ICH guideline Q1A(R2).
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Sample Analysis: Analyze the stressed samples using the gradient HPLC method coupled with a

Mass Spectrometer (Time-of-Flight) and a triple-quadrupole mass spectrometer for MSn studies.
Characterization: Use the accurate mass data and multi-stage fragmentation patterns to propose

structures for the degradation products and establish the degradation pathway.

Stability and Degradation Overview

Understanding how nelfinavir breaks down is a core part of quality control.

Stability Profile: Nelfinavir mesylate is stable under neutral and thermal stress but degrades under

acidic, basic, oxidative, and photolytic stress conditions. [2] [3]
Primary Degradation Products: Three major degradation products (DPs I–III) have been identified

and characterized through LC-MS/TOF studies. [2] [3]

The diagram below illustrates the logical workflow for the forced degradation study, from sample

preparation to final characterization.
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Key Considerations for Generic Quality Control

For researchers developing or evaluating generic nelfinavir, focus on these areas derived from the analytical

data:

Method Sensitivity: Ensure the HPLC-UV method is sufficiently sensitive to detect and quantify low-

level impurities, especially the known degradation products. [1]
Stability Studies: Conduct rigorous forced degradation studies under ICH-recommended conditions

to validate the stability-indicating power of analytical methods and understand the product's shelf-life.
[2] [3]
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Specification Setting: Establish justified specifications for related substances based on the identified

degradation products and any known process-related impurities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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